molecular formula C5HF3N2O2 B1403181 2,3,6-Trifluoro-5-nitropyridine CAS No. 905587-08-8

2,3,6-Trifluoro-5-nitropyridine

Cat. No. B1403181
M. Wt: 178.07 g/mol
InChI Key: MMDPSCYWIADBPM-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-5-nitropyridine is a chemical compound with the molecular formula C5HF3N2O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of 2,3,6-Trifluoro-5-nitropyridine and similar compounds often involves complex chemical reactions. For instance, one method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to produce 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which is used as a precursor for the synthesis of anticancer drugs .


Molecular Structure Analysis

The molecular structure of 2,3,6-Trifluoro-5-nitropyridine is determined by its molecular formula, C5HF3N2O2 . The exact structure can be determined using techniques such as X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving 2,3,6-Trifluoro-5-nitropyridine are complex and can vary depending on the specific conditions and reactants used. For example, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,6-Trifluoro-5-nitropyridine, such as its melting point, boiling point, and density, can be determined using various analytical techniques .

Scientific Research Applications

Structural Analysis and Conformational Studies Studies on derivatives of nitropyridines, like 3,5-difluoro-4-nitropyridine N-oxide, reveal insights into molecular structure and conformation. For example, these derivatives demonstrate varying conformational stabilities and intermolecular interactions, which can be critical in understanding the compound's behavior in different conditions (Batsanov, 2000). Similarly, compounds like 2-hydroxy-4-methyl-3-nitropyridine undergo comprehensive vibrational analysis and theoretical simulations to assess molecular stability, bond strength, and electron density distributions (Balachandran, Janaki, & Lakshmi, 2012).

Chemical Reactions and Synthesis Processes The chemical behavior of halopyridines, including 2,3,6-trifluoro-5-nitropyridine, is significant in nucleophilic substitution reactions. These reactions are pivotal in synthesizing various chemical compounds and exploring regiocontrol in halopyridines (Schlosser, Rausis, & Bobbio, 2005). Additionally, the synthesis of 2′-deoxyuridine derivatives containing substituted phenoxy groups, which involves 2,3,6-trifluoro-5-hydroxy-4-nitrophenoxy, highlights the compound's role in creating potential dUTP analogues (Marriott, Aherne, Hardcastle, & Jarman, 2001).

Materials Science and Nanotechnology In materials science, the unique properties of 2,3,6-trifluoro-5-nitropyridine derivatives contribute to the development of advanced materials. For instance, studies on molecular diodes demonstrate how charge-induced conformational changes in molecules like 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine can be harnessed for memory devices or nano-actuators (Derosa, Guda, & Seminario, 2003). Moreover, the synthesis of ternary erbium(III) complexes using derivatives of nitropyridines and investigating their photoluminescence and electroluminescence properties open pathways for developing solution-processed organic light-emitting diodes (OLEDs) (Martín‐Ramos et al., 2014).

Molecular Electronics The study of molecular diodes featuring compounds like 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine showcases the potential of 2,3,6-trifluoro-5-nitropyridine in the realm of molecular electronics. The research demonstrates charge-induced conformational switching and rectifying behavior, indicating the use of such molecules in memory devices and nano-actuators (Derosa et al., 2003).

Future Directions

The future directions for the use of 2,3,6-Trifluoro-5-nitropyridine in chemical synthesis are promising. Its potential applications in the synthesis of anticancer drugs and other pharmaceuticals highlight its importance in the field of medicinal chemistry .

properties

IUPAC Name

2,3,6-trifluoro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDPSCYWIADBPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737290
Record name 2,3,6-Trifluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trifluoro-5-nitropyridine

CAS RN

905587-08-8
Record name 2,3,6-Trifluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-trifluoro-5-nitropyridine
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Synthesis routes and methods I

Procedure details

To a 3-neck, round-bottomed flask was added 2,3,6-trifluoropyridine (25 g, 0.19 mol) followed by the addition of red fuming nitric acid (210 mL, 4.7 mol). Sulfuric acid (150 mL, 2.8 mol) was added to this mixture slowly via an addition funnel, maintaining internal temperature below 40° C. The resulting solution was heated to 60° C. for 30 minutes and allowed to cool to room temperature after heating. This solution was then further cooled in an ice-water bath and inversely quenched into a 2-L Erlenmeyer flask containing a mixture of ice and water (700 mL, 1:1 ratio). The quenched solution was then transferred to a 2-L separatory funnel and partitioned with hexanes (600 mL). The aqueous layer was subsequently washed with hexanes (600 mL) and methylene chloride (600 mL). The combined organic layers were then dried over Na2SO4, filtered, and concentrated to provide the title compound as a light yellow liquid (19.2 g, 57% yield).
Quantity
25 g
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reactant
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210 mL
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150 mL
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reactant
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Yield
57%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To neat 2,3,6-trifluoropyridine (12.0 g, 90 mmol) was slowly added fuming HNO3 (142 g, 2254 mmol) and H2SO4 (133 g, 1353 mmol) slow enough to keep the internal temperature below 40° C. Upon completion of the addition, the resulting solution was heated to 60° C. for 30 minutes, and then cooled to 0° C. Ice water (2 L) was then added, and the reaction mixture was extracted with hexanes (2×300 ml) and then DCM (1×300 ml). The combined organic fractions were dried over Na2SO4, filtered, and concentrated to give the title compound (8.1 g, 50%), which was used without further purification.
Quantity
12 g
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reactant
Reaction Step One
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142 g
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reactant
Reaction Step Two
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Quantity
133 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
2 L
Type
reactant
Reaction Step Four
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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